molecular formula C8H17NO2 B2462208 6-(Dimethylamino)hexanoic acid CAS No. 1072-09-9

6-(Dimethylamino)hexanoic acid

Cat. No.: B2462208
CAS No.: 1072-09-9
M. Wt: 159.229
InChI Key: SWCSXNZBAVHUMT-UHFFFAOYSA-N
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Description

6-(Dimethylamino)hexanoic acid is an organic compound with the molecular formula C8H17NO2. It is a derivative of hexanoic acid, where a dimethylamino group is attached to the sixth carbon atom of the hexanoic acid chain. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Scientific Research Applications

6-(Dimethylamino)hexanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of surfactants and polymers.

Safety and Hazards

The safety information for 6-(Dimethylamino)hexanoic acid includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

It is known that this compound is used in the synthesis of certain surfactants , suggesting that it may interact with lipid membranes or other hydrophobic structures within the cell.

Biochemical Pathways

The specific biochemical pathways affected by 6-(Dimethylamino)hexanoic acid are currently unknown

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Dimethylamino)hexanoic acid typically involves the reaction of hexanoic acid with dimethylamine. One common method is the reductive amination of hexanoic acid using dimethylamine and a reducing agent such as sodium cyanoborohydride. The reaction is carried out in an organic solvent like methanol or ethanol under controlled temperature conditions.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reductive amination processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial production.

Chemical Reactions Analysis

Types of Reactions

6-(Dimethylamino)hexanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like halides or alkoxides can be used in substitution reactions.

Major Products

    Oxidation: Formation of hexanoic acid derivatives.

    Reduction: Formation of hexanol derivatives.

    Substitution: Formation of substituted hexanoic acid derivatives.

Comparison with Similar Compounds

Similar Compounds

    6-Aminohexanoic acid: Similar structure but with an amino group instead of a dimethylamino group.

    6-Methylaminohexanoic acid: Contains a methylamino group instead of a dimethylamino group.

    6-Ethylaminohexanoic acid: Contains an ethylamino group instead of a dimethylamino group.

Uniqueness

6-(Dimethylamino)hexanoic acid is unique due to the presence of the dimethylamino group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility in organic solvents and its ability to interact with biological targets, making it valuable in various applications.

Properties

IUPAC Name

6-(dimethylamino)hexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2/c1-9(2)7-5-3-4-6-8(10)11/h3-7H2,1-2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWCSXNZBAVHUMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1072-09-9
Record name 6-(dimethylamino)hexanoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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